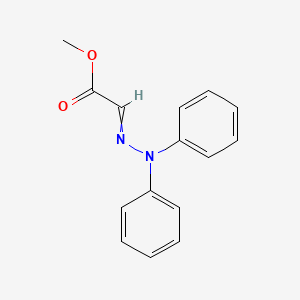
Methyl (diphenylhydrazinylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (diphenylhydrazinylidene)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methyl group, a diphenylhydrazinylidene group, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (diphenylhydrazinylidene)acetate typically involves the reaction of diphenylhydrazine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high efficiency. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (diphenylhydrazinylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl (diphenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (diphenylhydrazinylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (diphenylhydrazinylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (phenylhydrazinylidene)acetate: Similar structure but with a phenyl group instead of a diphenyl group.
Uniqueness
Methyl (diphenylhydrazinylidene)acetate is unique due to the presence of the diphenylhydrazinylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other esters and hydrazine derivatives, allowing for unique applications in various fields of research and industry.
Properties
CAS No. |
214621-93-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 2-(diphenylhydrazinylidene)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-19-15(18)12-16-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
FYXAIHOHSMVKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14248968.png)

![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
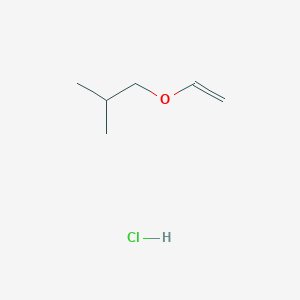


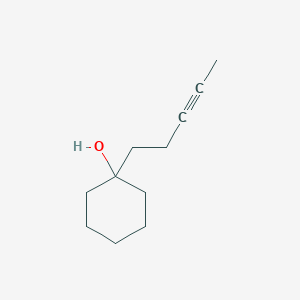
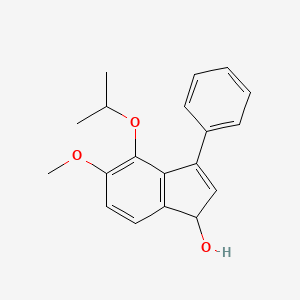
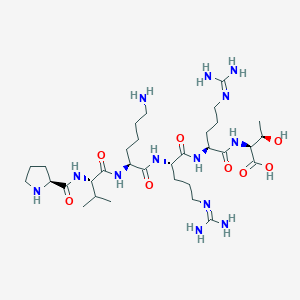
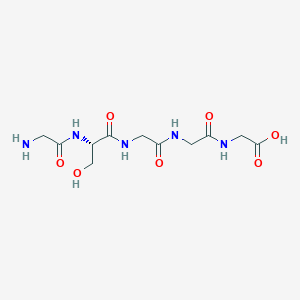
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
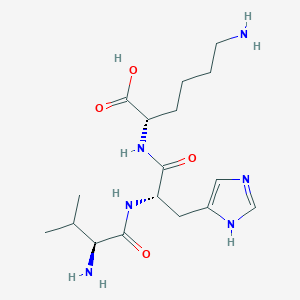
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)

